Luteoforol
Description
Contextualization of Luteoforol as a Flavan (B184786) 4-ol
This compound is classified as a flavan 4-ol, which is a subclass of flavonoids wikipedia.orgwikipedia.orgsigmaaldrich.com. Flavonoids are a diverse group of polyphenolic compounds characterized by a C6-C3-C6 carbon skeleton, consisting of two aromatic rings (A and B) and a heterocyclic C-ring cdutcm.edu.cneasychem.org. Specifically, flavan 4-ols are flavans that possess a hydroxyl group at position 4 of the C-ring but lack a hydroxyl group at the 3-position wikipedia.orgwikipedia.org. This structural characteristic distinguishes them from other flavonoid subclasses like flavan-3-ols (e.g., catechins) or flavan-3,4-diols wikipedia.orguni.lu. This compound's chemical formula is C₁₅H₁₄O₆, with a molar mass of 290.2681 g/mol wikipedia.orgnih.gov.
The physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄O₆ | wikipedia.orgnih.gov |
| Average Molecular Weight | 290.2681 g/mol | wikipedia.org |
| Monoisotopic Molecular Weight | 290.07903818 Da | wikipedia.orgnih.gov |
| PubChem CID | 440834 | sigmaaldrich.comnih.gov |
| Heavy Atoms | 21 | ufv.br |
| Rings | 3 | ufv.br |
| Aromatic Rings | 2 | ufv.br |
| Rotatable Bonds | 1 | ufv.br |
| Hydrogen Bond Donors | 5 | ufv.br |
| Hydrogen Bond Acceptors | 6 | ufv.br |
| logP | 2.07 | ufv.br |
| Topological Polar Surface Area | 112.45 Ų | ufv.br |
Historical Perspective of this compound Research in Plant Metabolism and Defense
Early research into this compound often emerged from studies on plant secondary metabolism, particularly in relation to plant defense mechanisms. Its presence has been noted in various plant species, including Sorghum bicolor (grain sorghum), where it was identified as a precursor to luteolinidin (B1216485), a leucoanthocyanin uni.lu. The principal tannin of sorghum, a leuco-anthocyanin, yields luteolinidin when heated with mineral acid, and its precursor, this compound, exhibits properties consistent with 3',4,4',5,7-pentahydroxyflavan uni.lu.
A significant advancement in this compound research came with the investigation into the effects of plant growth regulators. Prohexadione-calcium (Pro-Ca), a plant growth retardant, was found to induce the biosynthesis and accumulation of this compound in pome fruits, such as apple and pear sigmaaldrich.comnih.govufv.br. This induction was observed to enhance the plant's natural defense mechanisms, particularly against bacterial and fungal pathogens nih.govufv.brnih.gov. This finding underscored this compound's potential role as an inducible defense compound in plants.
Significance within Flavonoid Metabolism and Secondary Metabolite Studies
This compound holds a notable position within flavonoid metabolism, particularly in the context of 3-deoxyanthocyanidin biosynthesis. It is considered an unstable and highly reactive precursor to luteoliflavan (B1198745) (a 3-deoxycatechin) ufv.brnih.gov. The biosynthesis of flavonoids, including this compound, is a complex process involving various enzymes and metabolic pathways nih.govnih.gov. For instance, prohexadione-calcium is known to interfere with flavonoid metabolism by inhibiting flavanone (B1672756) 3-hydroxylase, an enzyme involved in flavonoid biosynthesis, which can lead to the formation of phytoalexin-like compounds such as this compound nih.govnih.gov.
Secondary metabolites, like flavonoids, are crucial for plant fitness and survival, enabling plants to interact with their environment and respond to various stresses, including biotic and abiotic factors daneshyari.com. Flavonoids, constituting a significant portion of known secondary metabolites, play diverse physiological roles, from protection against oxidative stress to acting as signaling molecules cdutcm.edu.cneasychem.org. The study of this compound contributes to a broader understanding of how plants orchestrate their specialized metabolism for defense and adaptation.
Overview of this compound's Biological Relevance as a Phytoalexin-like Compound
The most compelling biological relevance of this compound lies in its phytoalexin-like properties. Phytoalexins are antimicrobial compounds synthesized by plants de novo in response to pathogen attack or stress nih.govnih.gov. Research has demonstrated that this compound exhibits potent biocidal activity against a range of plant pathogens, including different strains of Erwinia amylovora, the causal agent of fire blight in pome fruits, as well as other bacterial and fungal species ufv.brnih.gov. Its activity has been reported to be more than ten times higher than that of structurally related phytoalexins like luteolinidin and apigeninidin (B191520) ufv.br.
The proposed mechanism of action for this compound as a phytoalexin-like compound involves its compartmentalization within plant cells under normal conditions nih.gov. Upon pathogen attack, it is suggested that this compound is released from its cellular compartment, where it then inhibits disease development by directly destroying pathogen cells and by inducing a hypersensitive-like reaction in the host plant tissue nih.govufv.brnih.gov. This mechanism is analogous to that observed for structurally related phytoalexins in sorghum nih.govnih.gov. While effective against pathogens, this compound has also been noted to cause phytotoxic effects in pear plantlets, indicating a potent, non-specific biocidal action nih.govnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDWKPCKNCRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928348 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13392-26-2, 24897-98-1 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteoforol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Luteoforol
Integration within the General Phenylpropanoid Pathway
The biosynthesis of all flavonoids, including luteoforol, originates from the general phenylpropanoid pathway. nih.gov This fundamental metabolic route serves as the source for thousands of plant metabolites. frontiersin.orgnih.gov The pathway begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. nih.govfrontiersin.org
Three key enzymatic steps, common to the synthesis of lignin (B12514952) and various flavonoids, convert L-phenylalanine into p-coumaroyl-CoA. nih.govfrontiersin.org
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. nih.gov
Cinnamic acid 4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.gov
4-coumarate: CoA ligase (4CL) activates p-coumaric acid into its thioester, p-coumaroyl-CoA. nih.gov
This activated molecule, p-coumaroyl-CoA, stands at a critical juncture, serving as the primary precursor that enters the dedicated flavonoid biosynthesis branch, ultimately leading to compounds like this compound. nih.govfrontiersin.org
Intermediates and Precursors in this compound Biosynthesis
Once the pathway commits to flavonoid production, a series of intermediate compounds are formed. Flavanones are central precursors, and their specific hydroxylation patterns determine the final products.
The flavanone (B1672756) naringenin (B18129) is a key intermediate in the biosynthesis of numerous flavonoids. researchgate.netnih.gov It is formed from p-coumaroyl-CoA and malonyl-CoA through the actions of chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). nih.govosti.gov Naringenin serves as the direct substrate for the synthesis of apiforol (B1221251), a related flavan-4-ol, and as the precursor for eriodictyol (B191197). researchgate.netnih.gov
Eriodictyol is the immediate flavanone precursor to this compound. researchgate.netmdpi.com It differs from naringenin by an additional hydroxyl group on the 3' position of its B-ring. nih.gov This structural modification is a critical step that dictates the subsequent formation of this compound instead of other related flavonoids. researchgate.netnih.gov
This compound is a 3-deoxyflavonoid, a class of compounds that also includes apiforol. nih.govpsu.edu In maize, this compound and apiforol act as precursors for condensed phlobaphenes, which are reddish pigments. nih.govpsu.edu The biosynthesis of these 3-deoxyflavonoids proceeds through the direct reduction of flavanones. The term "luteoliflavan" refers to a related tetrahydroxyflavan. wikipedia.orgnih.gov The direct and established pathway to this compound involves the reduction of the flavanone eriodictyol. researchgate.netmdpi.com
Enzymatic Regulation of this compound Formation
The conversion of precursors into this compound is tightly regulated by specific enzymes. The activity of these enzymes determines the flow of metabolites through the pathway and the accumulation of the final product.
Flavanone 4-reductase (FNR) is the key enzyme responsible for the direct synthesis of this compound. researchgate.netmdpi.com FNR catalyzes the reduction of flavanones at the C4 position to produce flavan-4-ols. nih.govmdpi.com Specifically, FNR acts on the flavanone eriodictyol to produce this compound. researchgate.netmdpi.com The same enzyme can also convert the flavanone naringenin into the corresponding flavan-4-ol, apiforol. researchgate.netmdpi.com This activity positions FNR at a critical control point in the biosynthesis of 3-deoxyanthocyanidins. Some studies note that Dihydroflavonol 4-reductase (DFR), another enzyme in the flavonoid pathway, may also exhibit some activity against flavanones like eriodictyol and naringenin due to structural similarities with its primary substrates, though with lower efficiency. mdpi.com
The structure of this compound is characterized by two hydroxyl groups on its B-ring at the 3' and 4' positions. This specific hydroxylation pattern is established prior to the final reduction step and is controlled by the enzyme Flavonoid 3′-hydroxylase (F3′H). researchgate.netnih.gov
F3′H is a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3′ position of the B-ring of flavanones. researchgate.netresearchgate.net In the this compound pathway, F3′H acts on naringenin (which has a single hydroxyl group at the 4' position) to convert it into eriodictyol (with hydroxyl groups at both 3' and 4' positions). researchgate.netnih.gov This conversion is essential, as eriodictyol is the specific substrate required by FNR to produce this compound. researchgate.net The expression and activity of the F3'H gene are therefore crucial for determining whether a plant will produce mono-hydroxylated B-ring compounds like apiforol or di-hydroxylated compounds like this compound. nih.govpsu.edu
Mentioned Compounds
| Compound Name | Class | Role in Pathway |
|---|---|---|
| This compound | Flavan-4-ol | Final Product |
| Naringenin | Flavanone | Precursor to Eriodictyol |
| Eriodictyol | Flavanone | Direct Precursor to this compound |
| Luteoliflavan (B1198745) | Flavan (B184786) | Related Flavanoid Compound |
| Apiforol | Flavan-4-ol | Related 3-Deoxyflavonoid |
| L-Phenylalanine | Amino Acid | Primary Precursor of Phenylpropanoid Pathway |
| p-Coumaroyl-CoA | Activated Cinnamic Acid | Entry Point to Flavonoid Synthesis |
Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic Acid |
| Cinnamic acid 4-hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid |
| 4-coumarate: CoA ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA |
| Flavonoid 3′-hydroxylase | F3′H | Hydroxylates Naringenin to form Eriodictyol |
| Flavanone 4-reductase | FNR | Reduces Eriodictyol to form this compound |
Downstream Metabolism and Polymerization Pathways of this compound
This compound, a flavan-4-ol, serves as a critical branch-point intermediate in the flavonoid biosynthetic pathway. Its formation is a key step that diverts metabolic flux away from the production of more common flavonoids like flavonols and anthocyanins, and towards the synthesis of 3-deoxyanthocyanidins and phlobaphenes. The metabolic fate of this compound is largely determined by the enzymatic activities present in the cell and the regulatory networks governing the expression of relevant biosynthetic genes.
Formation of Phlobaphenes
Phlobaphenes are reddish-brown, insoluble polymeric pigments that accumulate in various plant tissues, such as the pericarp of seeds, cob-glumes, and husks of maize and sorghum. nih.gov They are products of the polymerization of flavan-4-ols, with this compound and its counterpart apiforol being the primary precursors. nih.gov
The biosynthesis of these precursors begins with the action of a dihydroflavonol 4-reductase (DFR), which also possesses flavanone 4-reductase (FNR) activity. nih.govresearchgate.net This enzyme catalyzes the reduction of flavanones; for instance, it reduces eriodictyol to form this compound. nih.gov In maize, the product of the A1 gene, a DFR, is responsible for this conversion. researchgate.netnih.gov Once formed, the flavan-4-ol monomers, including this compound, are believed to undergo a non-enzymatic, spontaneous polymerization to form the complex phlobaphene structures. researchgate.net However, the precise mechanisms of this polymerization in vivo are not fully elucidated, and it is possible that enzymes such as laccases or peroxidases, which are known to polymerize other phenolic compounds, may play a role. nih.govresearchgate.netnih.gov
The accumulation of phlobaphenes is often linked to the suppression of flavanone 3-hydroxylase (F3H) activity. When F3H activity is low or absent, the flavanone substrates are more readily available for reduction by DFR/FNR to flavan-4-ols, thus channeling intermediates into the phlobaphene pathway. nih.gov
| Step | Substrate | Enzyme/Process | Product | Key Regulatory Factor |
|---|---|---|---|---|
| 1 | Eriodictyol (Flavanone) | Dihydroflavonol 4-Reductase (DFR/FNR) | This compound (Flavan-4-ol) | Low Flavanone 3-Hydroxylase (F3H) activity |
| 2 | This compound | Non-enzymatic Polymerization (proposed) | Phlobaphenes | Availability of flavan-4-ol monomers |
Relationship with 3-Deoxyanthocyanidin Synthesis
The biosynthesis of 3-deoxyanthocyanidins, such as luteolinidin (B1216485), is a pathway that directly competes with phlobaphene formation, as both utilize flavan-4-ols as their immediate precursors. mdpi.com These pigments are characterized by the absence of a hydroxyl group at the C-3 position of the flavonoid C-ring, which imparts greater stability under varying pH conditions compared to common anthocyanins. nih.govwikipedia.org
The conversion of this compound to luteolinidin is thought to be catalyzed by an enzyme with anthocyanidin synthase (ANS)-like activity. mdpi.comresearchgate.net While the specific enzyme responsible has not been definitively identified and is often referred to as an "unknown enzyme," it is functionally analogous to ANS (also known as leucoanthocyanidin dioxygenase or LDOX), which catalyzes the oxidation of leucoanthocyanidins to anthocyanidins in the canonical anthocyanin pathway. mdpi.comresearchgate.net This step represents the commitment of this compound to the 3-deoxyanthocyanidin branch rather than polymerization into phlobaphenes.
The metabolic switch between these two pathways is a critical regulatory juncture. The diversion of flavanones towards the production of flavan-4-ols, the common precursors, is facilitated by the suppression of F3H activity, which would otherwise convert flavanones into dihydroflavonols, leading to anthocyanin and flavonol synthesis. nih.govoup.com High DFR/FNR activity in conjunction with low F3H activity is therefore a hallmark of tissues accumulating both 3-deoxyanthocyanidins and phlobaphenes. oup.com
Genetic and Transcriptomic Regulation of Biosynthesis Genes
The biosynthesis of this compound and its derivatives is tightly controlled at the transcriptional level through the coordinated expression of structural genes. This regulation is primarily orchestrated by complexes of transcription factors, with members of the R2R3-MYB and basic helix-loop-helix (bHLH) families playing a central role. nih.govmdpi.com
In maize, the Pericarp color1 (P1) gene, which encodes an R2R3-MYB transcription factor, is a key regulator of the 3-deoxyflavonoid and phlobaphene biosynthetic pathways. nih.gov The P1 protein directly activates the promoters of several structural genes required for the synthesis of this compound precursors, including chalcone synthase (c2), chalcone isomerase (chi1), and dihydroflavonol 4-reductase (a1). nih.gov
Furthermore, the P1 transcription factor also regulates the expression of the flavonoid 3'-hydroxylase (Zmf3'h1) gene. nih.gov The activity of this enzyme is crucial as it determines whether the B-ring of the flavonoid precursor is di-hydroxylated, leading to the formation of eriodictyol and subsequently this compound and luteolinidin. In the absence of ZmF3'H1 activity, the pathway produces apiforol and apigeninidin (B191520) from the mono-hydroxylated precursor naringenin. nih.gov Therefore, P1 not only activates the pathway but also influences the specific type of end-product accumulated.
Transcriptomic studies in sorghum have provided further insights into the regulation of this pathway, particularly in response to biotic stress. The accumulation of 3-deoxyanthocyanidins as phytoalexins (antimicrobial compounds) following fungal infection is associated with the strong upregulation of specific genes encoding chalcone synthase (CHS) and DFR. oup.com Concurrently, the expression of F3H genes is often suppressed, which ensures the channeling of flavanone intermediates towards the production of flavan-4-ols. oup.com The expression of these defense-related flavonoid genes can also be induced by signaling molecules like methyl jasmonate. oup.com
| Gene/Regulator | Type | Function/Role | Regulated by | Plant Example |
|---|---|---|---|---|
| P1 | R2R3-MYB Transcription Factor | Master regulator of phlobaphene and 3-deoxyflavonoid synthesis | - | Maize |
| c2 (CHS) | Structural Gene | Catalyzes the first committed step in flavonoid biosynthesis | P1 | Maize |
| chi1 (CHI) | Structural Gene | Catalyzes the cyclization of chalcones to flavanones | P1 | Maize |
| a1 (DFR) | Structural Gene | Reduces flavanones to flavan-4-ols (e.g., this compound) | P1 | Maize |
| Zmf3'h1 (F3'H) | Structural Gene | Hydroxylates the B-ring of flavonoid precursors | P1 | Maize |
| ANS-like enzyme | Structural Gene | Converts flavan-4-ols to 3-deoxyanthocyanidins | Likely co-regulated with other pathway genes | Sorghum, Maize |
Biological Activities and Mechanistic Investigations of Luteoforol
Phytoalexin-like Properties and Induced Plant Resistance
Luteoforol exhibits significant phytoalexin-like properties, playing a crucial role in induced plant resistance against various pathogens. researchgate.netactahort.orgresearchgate.nettuwien.atchiro.org Its biosynthesis in pome fruit trees, notably induced by the plant growth regulator prohexadione-calcium (Pro-Ca), leads to enhanced resistance against diseases like fire blight. ishs.orgresearchgate.netactahort.orgresearchgate.net This induction is part of a natural defense mechanism, where Pro-Ca interferes with flavonoid metabolism to increase the levels of this compound. researchgate.net
Proposed Mechanisms of Action: Pathogen Cell Destruction and Host Hypersensitive-like Reactions
The protective action of this compound is attributed to a dual mechanism involving direct pathogen cell destruction and the induction of a hypersensitive-like reaction in the host plant. ishs.orgresearchgate.netactahort.orgresearchgate.net Upon pathogen attack, this compound is proposed to be released, directly inhibiting disease development by targeting and destroying invading microbial cells. ishs.orgresearchgate.netactahort.orgresearchgate.net Concurrently, it stimulates a localized host defense response akin to the hypersensitive reaction, a rapid and localized cell death that limits pathogen spread. ishs.orgresearchgate.netactahort.orgresearchgate.net This proposed mechanism is analogous to the well-established defense strategies employed by structurally related phytoalexins found in plants such as sorghum. researchgate.netactahort.orgresearchgate.net
Antimicrobial Efficacy and Spectrum of Activity
This compound possesses non-specific biocidal properties, demonstrating both bactericidal and fungicidal activities. ishs.orgresearchgate.netactahort.org Research indicates that its antimicrobial potency is substantial, with activity reported to be more than 10-times higher than that of structurally related phytoalexins such as luteolinidin (B1216485) and apigeninidin (B191520). ishs.orgactahort.orgresearchgate.net In liquid cultures, this compound has been shown to inhibit the growth of all tested bacterial and fungal organisms. researchgate.net Furthermore, studies on the methanol (B129727) extract of Bridelia crenulata stem bark and its isolated this compound revealed concentration-dependent inhibitory activity against all ten bacteria tested in those studies. nih.gov
Antibacterial Effects
This compound's antibacterial efficacy has been demonstrated against a range of bacterial pathogens, including those of significant agricultural and clinical importance.
Activity against Erwinia amylovora (Fire Blight Pathogen)
This compound is notably highly active against various strains of Erwinia amylovora, the bacterium responsible for fire blight, a devastating disease of pome fruit trees. ishs.orgresearchgate.netactahort.org Treatments with prohexadione-calcium, which induces this compound production, have been shown to reduce the incidence of fire blight in affected crops. ishs.orgresearchgate.netactahort.orgresearchgate.net
The bactericidal effect of this compound against Erwinia amylovora has been quantified:
| Pathogen Strain | This compound Concentration | Effect | Source |
| Erwinia amylovora Ea DCA289/01 | 1 mM | Bactericidal | researchgate.net |
Activity against Human Pathogenic Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus)
Beyond plant pathogens, this compound has demonstrated robust antibacterial effects against various human pathogenic bacteria. As a flavonoid compound, it has been included in studies evaluating the antimicrobial activity of such derivatives. ontosight.aiscispace.com Specifically, this compound was among the compounds that exerted robust antibacterial effects when assayed against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, Klebsiella pneumoniae, Acinetobacter baumannii, Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. scispace.com This indicates its broad-spectrum potential against both Gram-positive and Gram-negative human pathogens.
Antifungal Effects (e.g., Candida albicans)
This compound has been extensively tested in vitro for its fungicidal activities researchgate.netishs.orgufrgs.br. It was found to be highly active against various fungal organisms researchgate.netishs.org. The compound's non-specific biocidal properties suggest its potential as an active principle in plant defense mechanisms researchgate.netishs.org.
Comparative Analysis with Structurally Related Phytoalexins (e.g., Luteolinidin, Apigeninidin)
In comparative studies, this compound demonstrated significantly higher activity against tested organisms than structurally related phytoalexins such as luteolinidin and apigeninidin ishs.org. Specifically, its activity was reported to be more than 10 times greater than that of these related compounds ishs.org. This enhanced efficacy highlights this compound's potent antimicrobial characteristics compared to other known phytoalexins.
| Compound | Activity Level (Relative to Luteolinidin/Apigeninidin) |
| This compound | >10 times higher ishs.org |
| Luteolinidin | Baseline ishs.org |
| Apigeninidin | Baseline ishs.org |
Antiviral Properties
This compound possesses antiviral properties, indicating its potential in combating viral infections ontosight.ai.
Activity against Herpes Simplex Virus Type 1 (HSV-1)
This compound has shown activity against Herpes Simplex Virus Type 1 (HSV-1), a common DNA virus responsible for various human infectious diseases, including oral and genital herpes ufrgs.brwho.int. In in vitro experiments, this compound was identified as the most active compound among several tested, inhibiting the cytopathic effect (CPE) and reducing the viral titer of HSV-1 DNA viral strains KOS and VR733 (ATCC) ufrgs.br. This suggests a direct inhibitory effect on the virus's ability to infect and damage cells ufrgs.br.
Antioxidant Mechanisms and Cellular Protection
This compound is recognized for its antioxidant properties and its potential to promote health ontosight.ai. Research suggests that it may contribute to protecting against oxidative stress ontosight.ai.
Anti-inflammatory Response Modulation
This compound has been suggested to possess anti-inflammatory effects ontosight.ai. Its biological activities may contribute to reducing inflammation ontosight.ai.
Observed Phytotoxic Effects on Pear Plantlets
Despite its beneficial antimicrobial properties, phytotoxic effects of this compound have been observed in pear plantlets researchgate.netishs.orgcabidigitallibrary.orgresearchgate.net. These effects suggest a need for careful consideration of its application in agricultural contexts, particularly concerning potential adverse impacts on host plant tissue researchgate.netishs.org. It is proposed that this compound, when released upon pathogen attack, inhibits disease development by destroying pathogen cells and by inducing a hypersensitive-like reaction in the host plant tissue researchgate.netishs.org.
Occurrence, Induction, and Regulation of Luteoforol in Biological Systems
Natural Occurrence in Diverse Plant Species
Luteoforol's presence varies across different plant species, with some exhibiting its natural occurrence and others demonstrating its induction under specific conditions.
Pome Fruits (e.g., Apple, Pear)
In rosaceous species, such as apple (Malus domestica) and pear (Pyrus communis), this compound is not typically produced under normal physiological conditions. researchgate.netapsnet.orgresearchgate.net Instead, its presence in these pome fruits is primarily observed as a result of induction by external agents, particularly plant growth regulators. wikipedia.orgishs.orgresearchgate.netapsnet.orgresearchgate.net
Cereal Crops (e.g., Sorghum, Maize)
This compound is a naturally occurring and abundant flavonoid in the grains of sorghum (Sorghum bicolor). fao.orgcambridge.org It is also known as leucoluteolinidin in this context. researchgate.netub.ro The presence of this compound in sorghum grains contributes to their resistance against grain mold. cambridge.org As a flavan-4-ol, this compound is part of a class of compounds found in sorghum, which are known to polymerize and form red phlobaphene pigments. wikipedia.org While flavan-4-ols are also associated with maize in the context of flavonoid synthesis, direct evidence for the natural occurrence of this compound specifically in maize was not explicitly detailed in the reviewed literature. wikipedia.org
Table 1: Natural Occurrence of this compound in Select Plant Species
| Plant Species | Part of Plant | Occurrence Type | Reference |
| Sorghum | Grains | Natural | fao.orgcambridge.org |
| Bridelia crenulata | Stem Bark | Natural | nih.gov |
| Apple | Shoots | Induced by ProCa | wikipedia.orgresearchgate.netapsnet.orgresearchgate.net |
| Pear | Shoots | Induced by ProCa | wikipedia.orgresearchgate.netresearchgate.net |
Medicinal and Edible Plants (e.g., Bridelia crenulata, Hypericum connatum, Lotus (B1177795) (Nelumbo nucifera))
This compound has been successfully isolated from the stem bark of Bridelia crenulata, a medicinal plant. nih.gov Extracts containing isolated this compound from this plant have demonstrated concentration-dependent inhibitory activity against various bacteria. nih.gov However, specific research findings confirming the natural occurrence of this compound in Hypericum connatum or Nelumbo nucifera (Lotus) were not identified in the provided search results.
Induction by Plant Growth Regulators and Elicitors
The biosynthesis and accumulation of this compound can be significantly influenced by plant growth regulators and elicitors, particularly Prohexadione-Calcium.
Prohexadione-Calcium (ProCa)-Mediated Induction in Plants
Prohexadione-Calcium (ProCa) is a plant growth regulator widely recognized for its ability to induce this compound in pome fruit trees, such as apple and pear. wikipedia.orgishs.orgactahort.orgresearchgate.netresearchgate.net This induction is a key mechanism contributing to the observed reduction in the incidence of diseases like fire blight (Erwinia amylovora) and scab (Venturia inaequalis) in these crops. ishs.orgactahort.orgresearchgate.net this compound is considered a transiently occurring flavonoid that is specifically produced in apple and pear tissues following ProCa treatment. researchgate.netapsnet.org Beyond disease resistance, ProCa treatment has also been shown to alter flavonoid metabolism, leading to the accumulation of this compound, which possesses phytoalexin-like properties. nih.govactahort.org This bioregulator can also mitigate postharvest chilling injury in fruits like tomato by inducing alterations in flavonoid metabolism. nih.gov
Table 2: Prohexadione-Calcium (ProCa) Induced Effects
| Plant Species | Induced Compound/Effect | Primary Role/Observation | Reference |
| Apple | This compound | Increased resistance to fire blight and scab | ishs.orgactahort.orgresearchgate.net |
| Pear | This compound | Increased resistance to fire blight and scab | ishs.orgactahort.orgresearchgate.net |
| Tomato | Altered Flavonoid Metabolism | Mitigation of chilling injury | nih.gov |
Molecular Basis of ProCa-Induced Flavonoid Metabolism Alterations
The molecular mechanism underlying ProCa's induction of this compound and its broader effects on flavonoid metabolism stems from its structural mimicry of 2-oxoglutaric acid. apsnet.orgactahort.orgactahort.orgnzpps.orgishs.orgnih.gov ProCa acts as an inhibitor of 2-oxoglutarate-dependent dioxygenases, a class of enzymes crucial for various plant metabolic pathways. apsnet.orgactahort.orgactahort.orgnzpps.orgishs.orgnih.gov These dioxygenases are involved not only in gibberellin biosynthesis, leading to reduced shoot growth, but also significantly in flavonoid metabolism. actahort.orgactahort.orgnzpps.orgishs.orgnih.govnih.gov
Specifically, ProCa inhibits flavanone (B1672756) 3-hydroxylase, another dioxygenase, within the flavonoid biosynthetic pathway. researchgate.netactahort.orgishs.org This inhibition diverts the metabolic flow, leading to the induction of a novel pathway that results in the formation of 3-deoxycatechins and related compounds, including this compound, in apple and pear. researchgate.net Concurrently, the content of other distinct, regularly occurring phenolic compounds may also be increased. researchgate.net The alterations in flavonoid metabolism triggered by ProCa are considered a primary factor in the enhanced physiological resistance observed in treated plants against various pathogens. researchgate.netactahort.org
Tissue-Specific Accumulation and Regulation within Plants
The accumulation of this compound and related flavonoid compounds exhibits distinct tissue specificity in various plant species, a characteristic often influenced by genetic background and environmental or chemical stimuli.
In Sorghum bicolor, this compound is known to accumulate in the pericarp, particularly in black, red, and purple grain varieties easychem.org. This localized accumulation contributes to the pigmentation of these tissues.
In maize (Zea mays), this compound and its related phlobaphenes show specific distribution patterns. This compound accumulates in the cob glumes of Pr1;P1 genotypes easychem.org. Phlobaphenes, which are condensed polymers of flavan-4-ols like this compound and apiforol (B1221251), are predominantly found in the kernel pericarp (the outer layer of the ovary wall), cob-glumes (palea and lemma), tassel glumes, and husk guidetopharmacology.org. Furthermore, 3-deoxyanthocyanins and C-glycosyl flavones, also regulated by the p1 locus, primarily accumulate in maize silks guidetopharmacology.org. In some high-altitude maize lines, C-glycosyl flavones can also be found in leaves, highlighting genetic diversity in metabolite accumulation guidetopharmacology.org.
The induction of this compound by prohexadione-calcium (ProCa) in pome fruits also demonstrates tissue-specific accumulation, with the compound concentrating in the shoots of treated apple and pear trees gen.storeciteab.comnih.gov.
The following table summarizes the tissue-specific accumulation of this compound and related compounds based on research findings:
Table 1: Tissue-Specific Accumulation of this compound and Related Compounds in Plants
| Compound/Class | Plant Species | Primary Accumulation Tissue/Organ | Genetic/Induction Context | Key Research Finding |
| This compound | Maize (Zea mays) | Silks | Pr1;P1 genotypes | guidetopharmacology.org |
| Apiforol | Maize (Zea mays) | Various tissues | Null pr1 lines (pr1;P1 or pr1;p1) | guidetopharmacology.org |
| Phlobaphenes | Maize (Zea mays) | Kernel pericarp, cob-glumes, tassel glumes, husk | Regulated by p1 locus | thegoodscentscompany.comguidetopharmacology.org |
| 3-deoxyanthocyanins | Maize (Zea mays) | Silks | Regulated by p1 locus | guidetopharmacology.org |
| C-glycosyl flavones | Maize (Zea mays) | Silks | Regulated by p1 locus | guidetopharmacology.org |
| C-glycosyl flavones | Maize (Zea mays) | Leaves | High altitude lines (genetic diversity) | guidetopharmacology.org |
| This compound | Pome fruits (e.g., Apple, Pear) | Shoots | Induced by Prohexadione-calcium (ProCa) treatment | wikipedia.orggen.storeciteab.comnih.gov |
The regulation of accumulation in these tissues is multifaceted, involving specific genes and transcription factors. In maize, the p1 gene, an R2R3-MYB transcription factor, is crucial for regulating the biosynthesis of 3-deoxyflavonoids and phlobaphenes, which include this compound, in tissues like the kernel pericarp, cob-glumes, and silks thegoodscentscompany.comguidetopharmacology.org. The Zmf3'h1 gene, encoding a flavonoid 3'-hydroxylase, is a direct target of P1 and is essential for the differential accumulation of p1-regulated flavan-4-ols guidetopharmacology.org. This genetic control ensures that these compounds are synthesized and deposited in the appropriate plant organs, contributing to various physiological functions, including defense responses and pigmentation easychem.orgthegoodscentscompany.comguidetopharmacology.org.
Chemical Synthesis Strategies and Analog Development for Luteoforol
Challenges Associated with Luteoforol's Instability and Reactivity
This compound is characterized by its inherent instability, often described as an "unstable precursor" in biological systems. researchgate.net This instability is a significant challenge for its isolation, handling, and potential application. In plants, this compound is typically compartmentalized to mitigate its phytotoxic effects at low concentrations. researchgate.net However, upon pathogen attack, it is released, acting as a defense compound by inhibiting microbial growth and inducing hypersensitive-like reactions in the host plant. researchgate.net
The reactivity of this compound, like other polyhydroxyflavonoids, is influenced by the presence of multiple hydroxyl groups, which can render it susceptible to oxidation and degradation. researchgate.netdb-thueringen.de General factors contributing to chemical instability include sensitivity to temperature, pressure, and interactions with other chemical species, which can lead to uncontrolled reactions, decomposition, or the release of hazardous substances. primeprocesssafety.com Understanding these factors is crucial for developing stable formulations or derivatives.
Synthetic Methodologies for Flavan (B184786) 4-ols and Related Flavonoids
The synthesis of flavan-4-ols, including this compound, often involves the reduction of flavanones or flavones, which are readily available flavonoid precursors. Traditional approaches typically yield racemic mixtures, with a preference for cis-isomers. mdpi.comresearchgate.net
Common Reduction Methods for Racemic Flavan-4-ols:
Sodium Borohydride (B1222165) (NaBH₄): This is a widely used reducing agent for converting flavanones and flavones into their corresponding flavan-4-ols, often resulting in high yields of racemic cis-isomers. mdpi.comresearchgate.net
Catalytic Hydrogenation: Employing catalysts such as palladium on charcoal (Pd/C) under a hydrogen atmosphere also facilitates the reduction of flavanones and flavones to racemic flavan-4-ols. mdpi.com
Stronger Reducing Agents: For flavones, stronger reducing agents like nickel chloride (NiCl₂) in combination with sodium borohydride (NaBH₄) can be utilized, offering total control over selectivity. mdpi.com
Stereoselective Synthesis of Flavan-4-ols: Achieving specific stereoisomers, particularly trans-flavan-4-ols, often requires more elaborate strategies:
Mitsunobu Inversion: A common strategy for synthesizing trans-flavan-4-ols involves the initial reduction of a flavanone (B1672756) to yield the cis-isomer, followed by a Mitsunobu reaction to invert the stereogenic center at the C-4 position, and subsequent deprotection. mdpi.comresearchgate.net This sequence allows for the conversion of the more accessible cis-isomer into the desired trans-configuration.
Chemoenzymatic Approaches: Lipase-catalyzed kinetic resolutions have emerged as highly effective methods for the stereoselective synthesis of trans-flavan-4-ols. These enzymatic transformations can achieve high enantiomeric excesses (e.g., E > 200, 50–99% eeS and >99% eeP) under mild reaction conditions (e.g., 30 °C, 250 rpm). mdpi.com
Biocatalysis with Yeast Strains: Various yeast strains have demonstrated the ability to stereoselectively reduce chiral flavanones, leading to the formation of specific cis- and trans-flavan-4-ols with high enantiomeric purity. For instance, the reduction of (S)-flavanone by Candida wiswanati KCh 120, Rhodotorula rubra, and Rhodotorula glutinis KCh 242 yielded (2R,4S)-trans-flavan-4-ol with enantiomeric excesses of 92%, 99%, and 98%, respectively. nih.gov
Table 1: Examples of Stereoselective Flavan-4-ol Synthesis via Biocatalysis
| Substrate | Yeast Strain | Product (Configuration) | Enantiomeric Excess (ee) | Reference |
| (S)-Flavanone | Candida wiswanati KCh 120 | (2R,4S)-trans-Flavan-4-ol | 92% | nih.gov |
| (S)-Flavanone | Rhodotorula rubra | (2R,4S)-trans-Flavan-4-ol | 99% | nih.gov |
| (S)-Flavanone | Rhodotorula glutinis KCh 242 | (2R,4S)-trans-Flavan-4-ol | 98% | nih.gov |
| (S)-Flavanone | Zygosaccharomyces bailii KCh 907 | (2R,4R)-cis-Flavan-4-ol | 61% | nih.gov |
Other synthetic routes include the reaction of 1-(2-hydroxyphenyl)-ethanone with benzaldehyde (B42025) in ethanol (B145695) to produce flavan-4-ol. researchgate.net Conversely, flavan-4-ols can also be selectively oxidized to yield flavanones. tandfonline.com
Design and Synthesis of this compound Derivatives and Analogs for Stability and Bioactivity Studies
The design and synthesis of derivatives and analogs are critical strategies to address the inherent instability of compounds like this compound and to optimize their biological activities. While direct studies on this compound derivatives for stability are less documented in the provided search results, general principles applied to other flavonoids, such as luteolin (B72000) (a related flavone), offer valuable insights.
Strategies for Enhancing Stability and Bioactivity:
Acylation: The introduction of acyl groups (e.g., acetyl, propionyl, butyryl) to the hydroxyl functionalities of flavonoids is a common modification strategy. For instance, acyl derivatives of luteolin have been successfully synthesized by modifying hydroxyl groups at positions 5, 7, 3′, and 4′. nih.gov These modifications have been shown to improve the solubility and bioavailability of the parent compound, leading to more stable structures. nih.govrsc.org Such derivatives have also demonstrated enhanced anti-inflammatory and antioxidant activities. nih.govrsc.org
Table 2: Properties of Luteolin and its Acyl Derivatives
| Compound | Solubility/Bioavailability (Relative) | Stability (Relative) | Anti-inflammatory Activity (Relative) | Antioxidant Activity (Relative) | Reference |
| Luteolin (Parent) | Lower | Moderate | Baseline | Baseline | nih.govrsc.org |
| Acyl Derivatives | Improved | Improved | Enhanced | Enhanced | nih.govrsc.org |
Derivatization to Improve Bioavailability: Flavonoids often face limitations such as aqueous insolubility and susceptibility to enzymatic degradation. rsc.org Chemical modifications, including the synthesis of acetamide (B32628) derivatives, have been explored to overcome these issues, leading to improved bioavailability. rsc.org
The overarching goal in designing these analogs is to create compounds with improved physicochemical properties (e.g., stability, solubility) while retaining or enhancing desirable biological activities.
Regioselective Modifications and Structure-Function Engineering
Regioselective modifications are fundamental to structure-function engineering in flavonoid chemistry, allowing for precise control over the chemical and biological properties of the compounds. By strategically introducing or altering functional groups at specific positions on the flavonoid backbone, researchers can fine-tune their interactions with biological targets and optimize their therapeutic or protective effects.
Key Modification Types and Their Impact:
Hydroxylation, Glycosylation, O-Methylation, and Acylation: These are common modifications that significantly increase the structural diversity of flavonoids. Each type of modification can influence the stability, solubility, and reactivity of the compound. For example, O-methylation can reduce the reactivity of hydroxyl groups, while glycosylation can improve water solubility. db-thueringen.de
Structural Modulations of A, B, and C Rings: Structure-activity relationship (SAR) studies consistently show that modifications to the A, B, or C rings of the flavonoid scaffold can dramatically alter their biological functions. preprints.orgmdpi.comscience.gov Maintaining the aromatic character of the A and B rings is often crucial for preserving their biological activity. preprints.orgmdpi.com
Examples of Regioselective Engineering:
Luteolin Derivatives: For luteolin, a related flavone, regioselective modifications have been explored to develop influenza endonuclease inhibitors. Derivatization at the C-7 and C-8 positions with various substituents (e.g., amino groups, phosphonic acids, carboxylic acids, cyclic structures) has yielded compounds with varying inhibitory potencies. mdpi.com This demonstrates how the precise placement of functional groups can impact binding affinity and biological efficacy. For instance, a carboxylic acid derivative at C-7 showed sub-micromolar inhibition, while an amino derivative at the same position was significantly less potent. mdpi.com
Table 3: Impact of Regioselective Modifications on Luteolin Derivatives' Activity
| Position of Modification | Functional Group | Inhibitory Activity (IC₅₀ against PA-Nter) | Reference |
| C-7 | Phosphonic acid | 9.2 μM | mdpi.com |
| C-7 | Carboxylic acid | 0.98 μM | mdpi.com |
| C-7 | Amide | 2.0-7.6 μM | mdpi.com |
| C-7 | Amino | ~20x weaker than luteolin | mdpi.com |
| C-8 | Nor-tropine | 0.075 μM | mdpi.com |
| C-8 | Dihydroxytetrahydro-isoquinoline | 0.12 μM | mdpi.com |
This targeted approach to chemical synthesis allows for the rational design of this compound analogs with improved stability, solubility, bioavailability, and enhanced or modulated biological activities, paving the way for their potential applications in various fields.
Advanced Analytical Methodologies for Luteoforol Research
Extraction and Sample Preparation Techniques for Complex Plant Matrices
The initial and often most critical step in the analysis of luteoforol from plant materials involves efficient extraction and meticulous sample preparation. Plant matrices are inherently complex, containing a vast array of organic compounds, which can pose significant challenges to the isolation of target analytes wikipedia.orgwikipedia.org.
Common extraction methods employed for natural products, including flavonoids like this compound, encompass traditional techniques such as maceration and percolation, where the plant material is immersed in a suitable solvent for a defined period lipidmaps.orgnih.gov. More advanced and efficient methods include sonication (ultrasound-assisted extraction, UAE) and microwave-assisted extraction (MAE), which enhance solvent penetration and improve extraction yields by disrupting plant cell walls and accelerating mass transfer nih.gov. The choice of solvent is critical and is typically based on the polarity of the target compound; for instance, methanol (B129727) and ethanol (B145695) are frequently used for extracting phenolic compounds and flavonoids wikipedia.org.
Spectroscopic Characterization Methods (e.g., UV, IR, NMR)
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used for the detection and quantitative analysis of compounds containing chromophores, such as this compound. It measures the absorption of UV light, which causes electronic transitions within the molecule. The characteristic absorption maxima observed in the UV spectrum are crucial for identifying the presence of specific structural features and can be used for molecular composition analysis and quantification.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational and rotational motions of molecules by measuring the absorption of infrared radiation. Specific absorption bands in the IR spectrum correspond to the characteristic vibrational modes of chemical bonds and functional groups (e.g., hydroxyl, carbonyl, aromatic C-H stretches). This technique is highly valuable for identifying the functional groups present in this compound and understanding its molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): NMR spectroscopy is a powerful tool for providing high-resolution, atomic-level structural information. It exploits the magnetic properties of certain atomic nuclei (e.g., ¹H, ¹³C) in an external magnetic field. By analyzing chemical shifts, spin-spin coupling patterns, and signal intensities, a complete structural elucidation of this compound can be achieved. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) further aid in establishing connectivity between atoms, which is critical for confirming complex molecular structures.
These spectroscopic methods, when used in combination, provide a comprehensive dataset that allows chemists to confidently determine the structures of complex organic compounds like this compound.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for separating this compound from complex plant extracts and for its subsequent quantification. These techniques offer high resolution and sensitivity, which are essential for analyzing natural products.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in intricate mixtures. For this compound, a flavonoid, reversed-phase HPLC (RP-HPLC) is a commonly employed mode due to its suitability for separating polar compounds.
Typical HPLC setups for flavonoid analysis often utilize C18 stationary phases, known for their versatility and effectiveness in separating a wide range of organic compounds. Mobile phases commonly consist of mixtures of water and organic solvents such as methanol or acetonitrile, frequently acidified with modifiers like phosphoric acid or formic acid to improve peak shape and separation efficiency. Detection is typically achieved using UV-Vis detectors, which are sensitive to the characteristic absorption of flavonoids. HPLC applications for plant compounds extend to impurity analysis, quality control of raw materials, and monitoring the presence of specific compounds in various products.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and structural information provided by mass spectrometry. This hyphenated technique is highly advantageous for the analysis of this compound due to its ability to identify and quantify compounds in complex matrices with high specificity and sensitivity.
Electrospray ionization (ESI) is a widely used ionization technique in LC-MS/MS for compounds like flavonoids, as it allows for the analysis of polar and thermally labile molecules. The mass spectrometer provides molecular weight information (m/z ratios) and, through tandem mass spectrometry (MS/MS), generates fragmentation patterns that are crucial for confirming the identity and elucidating the structure of this compound and its potential metabolites. LC-MS/MS-based approaches are increasingly becoming the method of choice in metabolomics due to their superior throughput and comprehensive coverage of the metabolome. Effective sample purification prior to LC-MS/MS analysis is critical to remove interfering co-eluting compounds that can cause ion-suppression, thereby improving ionization efficiency, accuracy, and sensitivity.
Challenges in Quantitative Analysis due to this compound's Reactivity
Quantitative analysis of compounds like this compound, particularly within complex plant matrices, presents specific challenges, largely attributable to the compound's inherent reactivity. As a flavan-4-ol, this compound belongs to the broader class of flavonoids, many of which are known for their susceptibility to oxidation and polymerization wikipedia.org. This reactivity can lead to degradation or transformation of the compound during extraction, sample preparation, and even during the analytical process itself, thereby compromising the accuracy of quantitative measurements.
The presence of endogenous compounds such as lipids, proteins, and sugars in complex matrices can also negatively impact analytical column performance over time, leading to issues like column fouling, increased pressure, and reduced column lifetime. These matrix effects can interfere with the precise and accurate quantification of this compound. To mitigate these challenges, strategies such as careful control of experimental conditions (e.g., temperature, light exposure, oxygen levels), the use of antioxidants during extraction, and the implementation of guard columns to protect analytical columns are often employed. Rapid analysis protocols are also beneficial in minimizing the time during which the compound is exposed to potentially degrading conditions.
In Vitro Bioactivity Assays for Mechanistic and Efficacy Studies
In vitro bioactivity assays are essential for investigating the mechanistic actions and efficacy of this compound at a cellular and molecular level. These assays provide valuable preliminary data that can guide further research into its potential therapeutic applications. A wide range of assays can be employed, depending on the specific biological activity under investigation.
Key in vitro assays include:
Antioxidant Assays: Given that many flavonoids exhibit antioxidant properties, assays measuring the ability of this compound to scavenge free radicals, reduce oxidative stress, or inhibit lipid peroxidation are commonly performed. Examples include assays that assess the inhibition of low-density lipoprotein (LDL-c) oxidation, which is a key mechanism in preventing atherosclerosis.
Enzyme Inhibition Assays: this compound's potential to modulate enzyme activities can be assessed through various inhibition assays. For instance, studies related to metabolic disorders might investigate its inhibitory effects on carbohydrate-digesting enzymes such as α-amylase and α-glucosidase, which are relevant for managing glucose metabolism.
Cell-Based Assays: These assays utilize cultured mammalian cells to study this compound's effects on cellular processes. This includes cytotoxicity and cell viability assays (e.g., MTT assay, though interferences with natural extracts should be considered), which determine its impact on cell survival and proliferation. Other cell-based assays can explore its anti-inflammatory effects by measuring the reduction of inflammatory markers like IL-6 and MCP-1, or investigate its influence on cell migration, apoptosis, and DNA fragmentation.
These in vitro studies are crucial for identifying bioactive compounds, elucidating their mechanisms of action, and assessing their potency in a controlled environment, thereby providing a foundation for understanding the broader biological impact of this compound.
Preclinical Research Paradigms and Proposed Biological Applications of Luteoforol
Agricultural and Crop Protection Applications
The principal area of research for Luteoforol has been its contribution to plant health, specifically in enhancing resistance to pathogenic infections.
Strategies for Enhancing Plant Resistance to Pathogens (e.g., Fire Blight Management)
Research has identified this compound as a key component in the induced resistance of apple trees against fire blight, a destructive disease caused by the bacterium Erwinia amylovora. researchgate.net The application of Prohexadione-calcium (Pro-Ca), a plant growth regulator, has been shown to enhance host resistance against fire blight by modifying the flavonoid synthesis pathway, leading to the formation of antimicrobial compounds, including this compound. researchgate.nete3s-conferences.org
Pro-Ca treatments are recognized for their ability to lower the incidence of fire blight and other diseases in pome fruit trees. researchgate.net This effect is attributed, at least in part, to the induction of the plant's natural defense mechanisms, which includes the production of phytoalexins like this compound that possess antimicrobial properties. researchgate.net The indirect mode of action of Pro-Ca, by stimulating the plant's own defenses, makes the development of resistance in pathogens like E. amylovora unlikely. researchgate.net
Elucidating Mechanisms of Disease Suppression in Controlled Plant Models
In controlled studies, this compound has been demonstrated to be a phytoalexin with activity against pathogens. researchgate.net Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection. The induction of this compound through Pro-Ca application is a clear example of enhancing a plant's innate immunity. researchgate.net
It has been suggested that this compound is normally compartmentalized within plant cells to prevent self-toxicity. researchgate.net Upon pathogen attack, it is released to inhibit the invading organism. This release not only has a direct antimicrobial effect on the pathogen but may also induce a hypersensitive-like reaction in the host plant, further limiting the spread of the infection. researchgate.net However, it is important to note that this compound has been observed to cause phytotoxicity even at low dosages, highlighting the delicate balance of its role in plant defense. researchgate.net
Applications in Antimicrobial and Antiviral Development
The antimicrobial properties of this compound have been investigated to a limited extent, with a primary focus on plant pathogens.
Investigation of this compound as a Broad-Spectrum Biocidal Agent
Preclinical studies have explored the bactericidal effects of this compound against specific bacterial species. One study investigated the effect of a 1 mM concentration of this compound on several bacterial strains. The findings from this research are summarized in the interactive data table below.
| Bacterial Species | Strain | Effect of 1 mM this compound | Reference |
|---|---|---|---|
| Erwinia amylovora | Ea DCA289/01 | Bactericidal effect observed | researchgate.net |
| Pantoea agglomerans | Eh DCA269/01 | Bactericidal effect observed | researchgate.net |
| Pseudomonas fluorescens | Pf A506 | Bactericidal effect observed | researchgate.net |
The results indicate that this compound exhibits bactericidal activity against the fire blight pathogen Erwinia amylovora, as well as against Pantoea agglomerans and Pseudomonas fluorescens. researchgate.net This suggests a potential for this compound as a biocidal agent, although comprehensive studies to determine its full spectrum of activity are lacking.
Potential for Novel Antiviral Agents against Specific Pathogens
There is currently a notable absence of preclinical research investigating the potential of this compound as an antiviral agent. Scientific literature to date has not reported on the efficacy of this compound against any specific viral pathogens.
Exploration of General Health-Promoting and Bioactive Roles
Similarly to its antiviral potential, the broader health-promoting and bioactive roles of this compound in contexts other than plant defense have not been a significant focus of preclinical research. There is a lack of available scientific studies exploring its effects on human or animal health.
Implications for Antioxidant and Anti-inflammatory Research in Biological Systems
This compound, a flavan-4-ol, has demonstrated notable potential in preclinical research as a potent antioxidant and anti-inflammatory agent. Its chemical structure, characteristic of flavonoids, underpins its capacity to engage in redox-sensitive signaling pathways and mitigate oxidative stress. nih.gov As a phytoalexin, this compound is synthesized by plants in response to stressors like microbial infections, indicating an inherent role in defense mechanisms that are often linked with inflammatory responses. nih.gov
Research into the antioxidant properties of this compound reveals its effectiveness in scavenging free radicals. researchgate.net This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS). researchgate.net The accumulation of ROS is a known contributor to the pathogenesis of various chronic diseases, positioning this compound as a compound of interest for further investigation into its cytoprotective capabilities.
In the context of inflammation, flavonoids like this compound are known to modulate key signaling pathways. nih.gov While direct studies on this compound are emerging, the broader family of flavonoids has been shown to inhibit pro-inflammatory enzymes and transcription factors, such as nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of inflammatory cytokines and mediators. nih.gov The potential of this compound to interfere with such pathways suggests significant implications for its use in inflammatory-related research.
Table 1: Investigated Biological Activities of this compound and Related Flavonoids
| Biological Activity | Investigated Mechanism | Potential Implication |
|---|---|---|
| Antioxidant | Scavenging of reactive oxygen species (ROS) and chelation of metal ions. nih.gov | Protection against cellular oxidative damage. |
| Anti-inflammatory | Inhibition of pro-inflammatory signaling pathways such as NF-κB. nih.govnih.gov | Reduction of inflammatory responses in chronic diseases. |
| Phytoalexin | Antimicrobial activity in response to plant pathogens. nih.gov | Potential for development as a natural antimicrobial agent. |
Challenges in Translational Research for Highly Reactive and Unstable Compounds
Despite the promising bioactivities of this compound observed in preclinical settings, its transition to clinical applications faces significant hurdles, primarily due to its inherent chemical instability. nih.gov As a flavan-4-ol, this compound is highly reactive and susceptible to degradation under various physiological conditions. This instability can lead to poor bioavailability, limiting the effective concentration that reaches target tissues in the body. nih.gov
One of the main challenges is the compound's propensity for conversion into other molecules, such as anthocyanidins, especially in acidic environments. This transformation not only reduces the amount of active this compound but may also introduce compounds with different biological activities and toxicological profiles. The reactive nature of this compound also makes formulation development a complex task, as it requires strategies to protect the compound from degradation during storage and administration.
Furthermore, the translation of in vitro findings to in vivo models is often not straightforward for reactive compounds. researchgate.net The complex metabolic processes in a living organism can significantly alter the structure and activity of this compound before it can exert its therapeutic effects. nih.gov Overcoming these challenges may necessitate the development of novel drug delivery systems, such as nanoformulations, to enhance the stability and bioavailability of this compound. nih.gov These delivery systems could protect the compound from degradation and ensure its targeted delivery to specific sites of action, thereby maximizing its therapeutic potential.
Table 2: Key Challenges in the Translational Research of this compound
| Challenge | Description | Potential Mitigation Strategy |
|---|---|---|
| Chemical Instability | This compound is prone to degradation and conversion to other compounds. | Development of protective formulations and encapsulation technologies. nih.gov |
| Low Bioavailability | Poor absorption and rapid metabolism lead to low systemic exposure. nih.gov | Use of novel delivery systems (e.g., nanoparticles, liposomes) to improve absorption. nih.gov |
| Formulation Difficulties | The reactive nature of the compound complicates the development of stable dosage forms. | Advanced formulation techniques to ensure stability and controlled release. |
| In Vitro to In Vivo Translation | Discrepancies between results in laboratory assays and living organisms. researchgate.net | Use of more predictive preclinical models and in-depth pharmacokinetic studies. |
Future Research Directions and Emerging Paradigms for Luteoforol
In-depth Molecular and Cellular Mechanistic Studies of Luteoforol's Biological Actions
Future research on this compound will focus on elucidating the precise molecular and cellular mechanisms underpinning its reported biological activities. While this compound is known for its antioxidant, anti-inflammatory, and antimicrobial effects, the specific pathways and targets involved require detailed investigation ontosight.ai. Studies can draw parallels from other flavonoids, such as luteolin (B72000), which has been shown to exert its effects by inactivating signaling and transcription pathways, inhibiting topoisomerases, and modulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in various cellular contexts nih.govnih.gov. Luteolin also influences enzymes associated with oxidative stress, such as xanthine (B1682287) oxidase nih.gov.
Advanced molecular and cellular studies will employ techniques such as biophysical methods, advanced optical microscopy, and theoretical modeling to unravel how this compound interacts with cellular components and influences fundamental cellular processes like proliferation, differentiation, and movement ibecbarcelona.eu. Investigations into the regulatory role of transcription factors, including bHLH, ERF, and NF-YC, in flavonoid synthesis, where this compound is a product, could provide insights into its mechanistic influence on plant metabolic networks mdpi.compreprints.org. Such in-depth mechanistic studies are essential for a comprehensive understanding of this compound's biological actions and for guiding its potential applications nih.gov.
Exploration of Novel Biological Activities and Molecular Targets
Beyond its established antioxidant, anti-inflammatory, and antimicrobial properties, the exploration of novel biological activities for this compound represents a significant future research direction ontosight.ai. Given that other flavonoids exhibit a broad range of pharmacological activities, including potential in managing conditions such as Alzheimer's disease, hypertension, and diabetes mellitus, this compound could be investigated for similar or entirely new therapeutic potentials mdpi.com.
Identifying novel molecular targets for this compound is paramount. Building on the knowledge of related flavonoids, which target diverse signaling pathways (e.g., PI3K/Akt/mTOR, Wnt/β-catenin), topoisomerases, and enzymes involved in fatty acid synthesis, researchers can systematically screen for this compound's interactions with these and other unexplored biological molecules nih.govnih.gov. High-throughput omics approaches will be instrumental in identifying new biomarkers and therapeutic targets associated with this compound's effects mdpi.com. Furthermore, given the broad antiviral activities observed for some flavonoids, investigating this compound's potential against various pathogens, including viruses, and identifying the specific viral or host targets, could open new avenues for its application researchgate.net.
Development of Stable Analogs and Prodrugs for Broader Research Applications
This compound's inherent physicochemical properties, described as a very hydrophobic molecule that is practically insoluble in water, pose significant challenges for its research applications and potential therapeutic development foodb.ca. Therefore, a critical future research area involves the development of stable analogs and prodrugs. Prodrug design is a well-established strategy to overcome issues related to stability, solubility, permeability, and targeted delivery of active compounds rutgers.eduresearchgate.netijarsct.co.in.
Research efforts will focus on designing this compound prodrugs that enhance its aqueous solubility and bioavailability, potentially through the attachment of temporary carrier molecules via common linkages like ester or amide bonds ijarsct.co.in. The stability of these prodrugs under various enzymatic and physiological conditions will be a key consideration rutgers.edu. The goal is to create derivatives that are inactive until they reach a specific biological environment, where they are then converted into the active this compound, thereby improving its efficacy, prolonging its action, and potentially reducing off-target effects researchgate.netnih.gov. This approach will facilitate broader and more effective research into this compound's biological activities both in vitro and in vivo.
Advanced Biosynthetic Pathway Engineering in Plants for Enhanced Production
This compound, as a plant-derived flavonoid, is typically found in varying, often low, concentrations in its natural sources, and its chemical synthesis can be challenging due to structural complexity frontiersin.orgfrontiersin.org. To ensure a sustainable and scalable supply for extensive research and potential commercial applications, advanced biosynthetic pathway engineering in plants is a crucial future direction.
Flavonoid biosynthesis in plants involves intricate enzymatic pathways, with key enzymes such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI playing pivotal roles frontiersin.orgnih.gov. Future research will leverage metabolic engineering, synthetic biology, genomics-assisted breeding, and CRISPR-based gene editing to manipulate these pathways in host plants nih.govjipb.netbiotechrep.ir. The aim is to enhance the expression of genes encoding rate-limiting enzymes, introduce heterologous genes for improved flux, or disrupt competing pathways to redirect metabolic resources towards this compound production. Successful examples of engineering other flavonoid pathways in plants like Nicotiana benthamiana and in microbial systems demonstrate the feasibility of this approach for compounds like naringenin (B18129), apigenin, and luteolin frontiersin.orgfrontiersin.org. Optimizing these engineered systems will be vital for achieving higher yields and consistent quality of this compound jipb.net.
High-Throughput Screening and Omics Approaches in this compound Research
The application of high-throughput screening (HTS) and various "omics" approaches will revolutionize this compound research by significantly accelerating discovery and providing a holistic understanding of its biological impact. HTS technologies, including virtual screening, image analysis, and microarray-based screening, can efficiently identify new biological activities of this compound or discover compounds that modulate its effects researchgate.net. This enables rapid screening of large compound libraries for specific interactions or phenotypic changes induced by this compound.
Concurrently, the integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—will provide unprecedented insights into how this compound affects biological systems at a molecular level mdpi.comnih.govnih.gov. For instance, metabolomic and transcriptomic analyses have already been instrumental in understanding flavonoid accumulation, including this compound, and identifying associated transcription factors in plants like lotus (B1177795) mdpi.compreprints.org. Future research will apply these approaches to:
Decipher this compound's impact on gene expression profiles (transcriptomics) : Identifying genes up- or down-regulated in response to this compound treatment.
Uncover protein interactions and modifications (proteomics) : Revealing the protein targets and signaling networks affected by this compound.
Map metabolic changes (metabolomics) : Understanding how this compound alters cellular metabolism and identifying its metabolic byproducts.
Identify new biomarkers : Discovering molecular signatures that correlate with this compound's biological effects, which could serve as indicators of its activity or potential applications mdpi.com.
The challenges lie in integrating and interpreting the vast and heterogeneous datasets generated by these technologies, necessitating sophisticated computational methods and bioinformatics infrastructures mdpi.com.
Ecological and Environmental Roles of this compound in Plant-Microbe Interactions.
This compound's presence in plants, such as Sorghum bicolor, suggests an inherent ecological role, particularly in plant-microbe interactions nih.gov. Plant-microbe interactions are fundamental to ecosystem functioning and sustainability, encompassing both beneficial symbioses (e.g., nutrient acquisition, stress tolerance) and antagonistic relationships (e.g., defense against pathogens) mdpi.comresearchgate.net.
Future research will focus on elucidating the specific contributions of this compound to these complex interactions. This compound has been identified as having phytoalexin-like properties, demonstrating activity against plant pathogens like Erwinia amylovora wikipedia.org. This suggests a direct role in plant defense mechanisms. Further studies are needed to:
Identify specific microbial partners : Determine which beneficial or pathogenic microbes are influenced by this compound.
Elucidate signaling roles : Investigate if this compound acts as a signaling molecule between plants and microbes, influencing microbial colonization, growth, or virulence.
Understand environmental modulation : Explore how environmental factors (e.g., temperature, nutrient availability, stress) influence this compound's production and its subsequent impact on plant-microbe interactions nih.govnih.gov.
Understanding these roles is crucial for developing sustainable agricultural practices and enhancing plant resilience in changing environments.
Q & A
Q. What methodologies are commonly employed to synthesize luteoforol for in vitro antimicrobial studies?
this compound’s instability and high reactivity necessitate chemical synthesis for controlled experimentation. A standard approach involves catalytic reduction of flavan-3-ol precursors (e.g., catechin or epicatechin) using palladium or platinum catalysts under hydrogen gas . Post-synthesis purification via reverse-phase HPLC is critical due to this compound’s propensity to oxidize or polymerize. Researchers must validate purity using LC-MS and NMR spectroscopy to confirm structural integrity .
Q. How is this compound’s antimicrobial activity quantified in plant-pathogen models?
In vitro assays against pathogens like Erwinia amylovora involve broth microdilution to determine minimum inhibitory concentrations (MICs). This compound exhibits broad-spectrum toxicity at 0.1–1 mM, with dose-dependent inhibition of bacterial growth . For plant models, detached leaf or shoot assays are used to mimic infection, followed by qPCR to measure pathogen load reduction. Controls must include stable analogs (e.g., this compound glycosides) to distinguish direct antimicrobial effects from host-mediated responses .
Q. What role do flavonoid-modifying enzymes play in this compound biosynthesis?
this compound is synthesized via the flavonoid pathway, where flavanone 3-hydroxylase (FHT) inhibition shifts flux toward 3-deoxyflavonoids. Dihydroflavonol 4-reductase (DFR) catalyzes the NADPH-dependent reduction of dihydroflavonols to flavan-4-ols like this compound . Enzyme activity assays (e.g., HPLC-based substrate conversion) in plant extracts treated with prohexadione-Ca (a DFR inducer) confirm pathway modulation .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s reported stability and bioactivity across studies?
Discrepancies arise from this compound’s rapid oxidation and polymerization under ambient conditions. To reconcile
- Standardize synthesis and storage protocols (e.g., inert atmospheres, −80°C storage with antioxidants).
- Use freshly prepared solutions and validate concentrations spectroscopically before assays .
- Compare studies using identical pathogen strains (e.g., E. amylovora CFBP1430 vs. field isolates), as strain-specific resistance mechanisms may skew results .
Q. What experimental designs are optimal for studying this compound’s dual role as a phytoalexin and phytotoxin?
- Dose-response gradients : Test this compound concentrations from 0.01 mM to 2 mM in both pathogen inhibition assays (e.g., agar diffusion) and plant tissue viability tests (e.g., electrolyte leakage assays) .
- Compartmentalization studies : Use fluorescent probes (e.g., diphenylboric acid) to track this compound localization in plant cells, correlating subcellular accumulation with phytotoxicity thresholds .
- Transcriptomics : RNA-seq of treated vs. untreated plant tissues identifies stress-response genes activated by this compound, distinguishing defense pathways from toxicity markers .
Q. How can researchers resolve conflicting hypotheses about this compound’s induction mechanism in pome fruits?
Prohexadione-Ca (ProCa) induces this compound by inhibiting FHT, but some studies report variability in accumulation across cultivars. To address this:
- Perform kinetic studies measuring this compound levels and FHT/DFR activity in ProCa-treated vs. untreated tissues over time .
- Use CRISPR-Cas9 knockouts of DFR or FNR genes to isolate their contributions to this compound synthesis .
- Analyze cross-species compatibility: Compare induction efficiency in apple (Malus domestica) versus pear (Pyrus communis), as DFR substrate specificity varies between species .
Methodological Challenges and Solutions
Q. What strategies mitigate this compound’s instability during in planta studies?
- Microencapsulation : Encapsulate this compound in cyclodextrins or liposomes to prolong stability during foliar application .
- In situ detection : Use immunohistochemistry with anti-luteoforol antibodies to localize transient accumulation in plant tissues without extraction .
- Metabolic trapping : Apply deuterated precursors (e.g., d4-catechin) to trace this compound turnover via LC-MS/MS .
Q. How can researchers validate this compound’s phytoalexin activity against field-derived pathogen strains?
- Field trials : Apply ProCa to orchard trees and monitor this compound levels (HPLC) alongside disease incidence. Correlate spatial distribution of this compound with fire blight resistance .
- Pathogen evolution assays : Serial passage E. amylovora in sublethal this compound concentrations to assess resistance development, using whole-genome sequencing to identify mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
